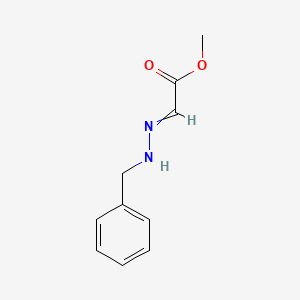

Methyl (2-benzylhydrazinylidene)acetate

Description

Methyl (2-benzylhydrazinylidene)acetate is a hydrazone derivative characterized by a benzyl-substituted hydrazine moiety linked to a methyl acetate group. These compounds are pivotal intermediates in synthesizing heterocyclic frameworks, such as pyrazolines and thiadiazoles, which exhibit biological activities like NMDA receptor antagonism and anti-inflammatory effects .

Properties

IUPAC Name |

methyl 2-(benzylhydrazinylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)8-12-11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYULTVRYQNFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=NNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10796962 | |

| Record name | Methyl (2-benzylhydrazinylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10796962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60432-22-6 | |

| Record name | Methyl (2-benzylhydrazinylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10796962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-benzylhydrazinylidene)acetate typically involves the reaction of methyl acetate with benzylhydrazine under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Methyl (2-benzylhydrazinylidene)acetate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of more environmentally friendly catalysts and solvents is often explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-benzylhydrazinylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions to form amides or different esters.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or different esters.

Scientific Research Applications

Methyl (2-benzylhydrazinylidene)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl (2-benzylhydrazinylidene)acetate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The benzylhydrazine moiety may interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to methyl (2-benzylhydrazinylidene)acetate, differing in substituents, ester groups, or aromatic systems. Key comparisons include synthesis routes, physicochemical properties, and biological relevance.

Structural Analogues

Ethyl 2-Bromo-2-(benzylhydrazinylidene)acetate

- Molecular Formula : C₁₁H₁₂BrN₂O₂

- Substituents : Bromo (-Br), benzyl

- Ester Group : Ethyl

- Synthesis : Condensation of benzylhydrazine dihydrochloride with ethyl 2,2-diethoxyacetate, followed by bromination (42% yield) .

- Applications : Precursor for pyrazolines (NMDA receptor antagonists) and thiadiazoles with anti-inflammatory properties .

(Z)-Ethyl 2-Chloro-2-[2-(4-Methylphenyl)hydrazinylidene]acetate

- Molecular Formula : C₁₁H₁₂ClN₂O₂

- Substituents : Chloro (-Cl), 4-methylphenyl

- Ester Group : Ethyl

- Crystallography : Stabilized by N–H···O hydrogen bonding (2.965 Å) .

- Reactivity : Enhanced electrophilicity due to electron-withdrawing chloro substituent, facilitating nucleophilic additions .

Ethyl 2-Chloro-2-[2-(3-Chloro-4-Methylphenyl)hydrazinylidene]acetate

- Molecular Formula : C₁₁H₁₂Cl₂N₂O₂

- Substituents : Dichloro (-Cl), 3-chloro-4-methylphenyl

- Ester Group : Ethyl

- Physical Properties : Molar mass = 275.13 g/mol; CAS 148367-95-7 .

- Biological Relevance : Increased halogenation improves binding affinity in enzyme inhibition assays.

Functional Analogues

6-[(E)-(2-Benzylhydrazinylidene)Methyl]Quinoline Molecular Formula: C₁₇H₁₆N₄ Substituents: Quinoline core, benzylhydrazone Applications: Expanded aromatic system enhances π-π stacking interactions, relevant in anticancer research .

Thiazolo[3,2-a]Pyrimidine Derivatives (11a, 11b)

- Molecular Formulas :

- 11a: C₂₀H₁₀N₄O₃S (m/z 386)

- 11b: C₂₂H₁₇N₃O₃S (m/z 403) Substituents: Trimethylphenyl (11a), 4-cyanophenyl (11b) Synthesis: Condensation of thiouracil derivatives with aromatic aldehydes (68% yield) . Bioactivity: Demonstrated antimicrobial and antitumor activities due to thiazolo-pyrimidine scaffolds .

Data Tables: Comparative Analysis

Research Findings and Trends

- Ester Group Impact : Methyl esters may confer higher metabolic stability compared to ethyl analogs due to reduced lipophilicity, though this requires experimental validation.

- Substituent Effects : Halogenation (Cl, Br) enhances electrophilicity and bioactivity, as seen in NMDA receptor binding and enzyme inhibition .

- Synthetic Flexibility : Condensation reactions with hydrazines and aldehydes are versatile for generating diverse hydrazone derivatives .

- Biological Potential: Thiazolo-pyrimidines and quinoline hybrids highlight the therapeutic promise of these scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.